Propyl isovalerate

説明

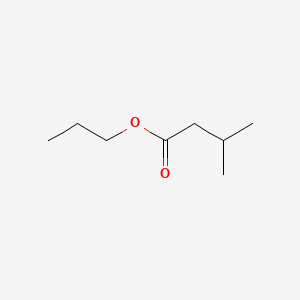

Structure

2D Structure

3D Structure

特性

IUPAC Name |

propyl 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-4-5-10-8(9)6-7(2)3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSJMDWFAADPNAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70204230 | |

| Record name | Propyl isovalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70204230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless, mobile liquid/fruity odour | |

| Record name | Propyl isovalerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/203/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

156.00 to 157.00 °C. @ 760.00 mm Hg | |

| Record name | Propyl 3-methylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032047 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in organic solvents, alcohol; insoluble in water | |

| Record name | Propyl isovalerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/203/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.860 - 0.866 | |

| Record name | Propyl isovalerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/203/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

557-00-6 | |

| Record name | Propyl isovalerate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=557-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl isovalerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyl isovalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70204230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyl isovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.318 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYL ISOVALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/802KM69CKR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Propyl 3-methylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032047 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Reaction Kinetics

Classical Esterification Pathways for Propyl Isovalerate Synthesis

The most prevalent method for synthesizing this compound is through esterification, a reaction that combines an alcohol with a carboxylic acid. wikipedia.org

Fischer esterification is a cornerstone of ester synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol. lumenlearning.com In the case of this compound, this involves the reaction of isovaleric acid (3-methylbutanoic acid) with propanol (B110389). The reaction is an equilibrium process, and its efficiency is heavily influenced by the catalytic system and various reaction parameters. wikipedia.org

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers follows, leading to the formation of a tetrahedral intermediate and the eventual elimination of a water molecule to form the ester. mit.edu

A variety of acid catalysts are employed to accelerate the Fischer esterification of this compound.

Homogeneous Catalysts: Concentrated sulfuric acid (H₂SO₄) is a traditional and effective catalyst for this reaction. mit.edu Other mineral acids are also utilized. wikipedia.org However, these catalysts can lead to equipment corrosion and difficulties in separation from the product mixture. asianpubs.org

Heterogeneous Catalysts: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts have been developed. These include:

Ion-exchange resins: These offer easier separation and potential for reuse. asianpubs.org

Supported heteropoly acids: These have shown high activity in esterification reactions. asianpubs.org

Sulfonated organic heteropolyacid salts: These have demonstrated excellent catalytic efficiency and reusability. researchgate.net

Brønsted acidic ionic liquids: These have been shown to be effective catalysts, particularly under microwave irradiation, offering high product selectivity and ease of separation. asianpubs.org For instance, [HSO₃-pmim]HSO₄ has been identified as a highly active catalyst for the synthesis of butyl isovalerate, a related ester. asianpubs.org

Silica-coated magnetic nanoparticles with bound polyacids: These novel systems show good catalytic activity and can be easily recovered using a magnetic field. mdpi.com

Optimizing reaction parameters is crucial for maximizing the yield of this compound.

Temperature: The reaction rate generally increases with temperature. However, excessively high temperatures can lead to side reactions or partial hydrolysis of the ester product. asianpubs.org For the related synthesis of butyl isovalerate, the yield reached a maximum at 110 °C and then declined with further temperature increases. asianpubs.org

Molar Ratio: An excess of one reactant, typically the alcohol (propanol), is used to shift the equilibrium towards the formation of the ester. asianpubs.org In the synthesis of isoamyl isovalerate, an optimal alcohol-to-acid molar ratio of 1.1:1 was identified. scielo.br For butyl isovalerate synthesis, a ratio of 1.6:1 (butanol to isovaleric acid) was found to be optimal. asianpubs.org

Reaction Time: The reaction needs sufficient time to reach equilibrium. However, prolonged reaction times can sometimes lead to a decrease in yield due to the reversible nature of the reaction and potential side reactions. asianpubs.org For butyl isovalerate, the optimal reaction time was found to be around 0.5 hours under microwave conditions. asianpubs.org In the synthesis of isoamyl isovalerate, a reaction time of 2 hours was optimal. scielo.br

Catalyst Loading: The amount of catalyst also plays a significant role. An increase in catalyst amount generally increases the reaction rate up to a certain point, after which the effect may plateau or even decrease. scielo.br For isoamyl isovalerate synthesis, a catalyst loading of 6.4% relative to the acid was found to be optimal. scielo.br

Table 1: Optimized Conditions for Isovalerate Ester Synthesis

| Ester | Optimal Molar Ratio (Alcohol:Acid) | Optimal Temperature (°C) | Optimal Reaction Time (h) | Optimal Catalyst Loading (% w/w of acid) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Isoamyl Isovalerate | 1.1:1 | Not specified | 2 | 6.4 | 97.5 | scielo.br |

| Butyl Isovalerate | 1.6:1 | 110 | 0.5 | 6 | 92.1 | asianpubs.org |

Fischer esterification is a reversible reaction where water is produced as a byproduct. researchgate.net The presence of water can shift the equilibrium back towards the reactants, thereby lowering the yield of the ester. researchgate.net To overcome this, azeotropic distillation is a commonly employed technique. perfumerflavorist.com This involves adding a water-carrying agent, such as cyclohexane (B81311) or toluene, to the reaction mixture. scielo.brperfumerflavorist.com The solvent forms a low-boiling azeotrope with the water produced, which is then distilled off, effectively removing water from the reaction and driving the equilibrium towards the product side. perfumerflavorist.com In the synthesis of isoamyl isovalerate, the use of 10 mL of cyclohexane as a water-carrying agent was found to be optimal. scielo.br

Besides the classic Fischer esterification, other methods can be used to synthesize esters like this compound.

Reaction of Alcohols with Acyl Chlorides and Acid Anhydrides: Alcohols react with acyl chlorides and acid anhydrides to produce esters. wikipedia.org These reactions are generally irreversible, which simplifies the work-up process. wikipedia.org However, this method is often more expensive and typically used for laboratory-scale synthesis. wikipedia.org

Enzymatic Esterification: Lipases are enzymes that can catalyze the esterification reaction under milder conditions. mdpi.com Immobilized lipases are often used to facilitate catalyst recovery and reuse. mdpi.com For instance, lipase (B570770) from Candida rugosa has been used for the synthesis of ethyl-isovalerate. mdpi.com This biocatalytic approach is considered a greener alternative to traditional chemical methods. mdpi.com

Fischer Esterification: Mechanistic Considerations and Optimization

Reaction Parameter Optimization (e.g., Temperature, Molar Ratio, Reaction Time)

Advanced Synthetic Routes

Modern synthetic chemistry offers advanced methodologies for the production of esters.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the esterification reaction, leading to shorter reaction times and potentially higher yields. asianpubs.org The synthesis of butyl isovalerate has been successfully achieved using this technique with a Brønsted acidic ionic liquid as the catalyst. asianpubs.org

Continuous Flow Reactors: For industrial-scale production, continuous flow reactors offer several advantages over traditional batch reactors, including better process control, enhanced safety, and potentially higher throughput. smolecule.com

Transesterification: This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of a catalyst. smolecule.com While not a direct synthesis from the carboxylic acid, it is a viable route for producing this compound if a different isovalerate ester is readily available.

Oxidative Esterification via Aldehyde-Alcohol Coupling

A notable advancement in the synthesis of this compound involves the oxidative esterification of isovaleraldehyde (B47997) and propanol. This method circumvents the need for the pre-formation of isovaleric acid, presenting a more direct route to the final ester. The core of this process lies in a one-pot reaction system where isovaleraldehyde is first oxidized to isovaleric acid, which then undergoes an in-situ esterification with propanol.

Hydrogen peroxide is commonly employed as the oxidant in this reaction. The entire process is often facilitated by a bifunctional catalyst, such as sulfonated silica (B1680970), which possesses sites for both oxidation and esterification. This approach offers several advantages over traditional methods, including milder reaction conditions, typically around 60°C, and reduced risks of corrosion associated with strong mineral acids like sulfuric acid. Consequently, this method aligns with the principles of green chemistry by simplifying the process and minimizing harsh reagents. The yield for this method is reported to be in the range of 85-88%, with the added benefit of a filterable and reusable catalyst for several cycles.

Enzymatic Synthesis of this compound

The use of enzymes, particularly lipases, as biocatalysts for the synthesis of this compound represents a significant shift towards more sustainable and selective chemical production. mdpi.com This biocatalytic approach offers high specificity, operates under mild conditions, and often results in purer products compared to conventional chemical methods. researchgate.net

Lipase-Catalyzed Esterification: Enzyme Selection and Immobilization

The selection of an appropriate lipase is a critical factor in the enzymatic synthesis of this compound. Lipases from various microbial sources, such as Candida antarctica, Candida rugosa, and Rhizomucor miehei, are commonly employed for ester synthesis. mdpi.com The choice of lipase can significantly impact the reaction's efficiency and selectivity. mdpi.com

To enhance their stability, reusability, and performance in industrial processes, lipases are often immobilized on solid supports. mdpi.com Immobilization prevents the enzyme from being consumed in the reaction and allows for its easy separation from the product mixture. academie-sciences.fr Various materials have been explored as supports, including nanostructured materials like magnetic nanoparticles and tin dioxide, which can offer a high surface area for enzyme binding and facilitate easy recovery using a magnetic field. nih.govscispace.com The method of immobilization, whether through non-covalent interactions or covalent binding, also plays a crucial role. While non-covalent methods may preserve higher initial activity, covalent attachment generally leads to greater stability and reusability, which are critical for continuous manufacturing processes. academie-sciences.fr

Optimization of Enzymatic Reaction Parameters (e.g., Substrate Concentration, Enzyme Loading, Solvent Systems)

The efficiency of lipase-catalyzed esterification is highly dependent on the optimization of several reaction parameters. nih.gov These include the concentration of the substrates (isovaleric acid and propanol), the amount of enzyme used (enzyme loading), and the choice of solvent.

The molar ratio of the substrates can significantly influence the reaction equilibrium and, consequently, the final yield of the ester. sci-hub.se While a stoichiometric ratio might seem ideal, an excess of one substrate, typically the alcohol, is often used to drive the reaction towards product formation. mdpi.com However, very high concentrations of short-chain alcohols and acids can lead to enzyme inhibition or inactivation. mdpi.com

Enzyme loading is another critical parameter. A higher concentration of the biocatalyst can increase the reaction rate, but there is an optimal range beyond which the increase is no longer proportional, and it becomes economically unviable. mdpi.com

The choice of solvent is also paramount. Lipase-catalyzed reactions are often performed in non-aqueous or low-water media to shift the equilibrium towards synthesis rather than hydrolysis. mdpi.com Hydrophobic organic solvents like n-hexane and cyclohexane are frequently used and have been shown to be suitable for the synthesis of similar esters. researchgate.net In some cases, a solvent-free system can be employed, where one of the reactants, usually the alcohol, acts as the solvent. mdpi.com This approach, while greener, can present challenges related to enzyme inhibition by the high substrate concentration. mdpi.com

Table 1: Optimization of Enzymatic Synthesis of Isoamyl Isovalerate (a related ester) This table provides an example of parameter optimization for a structurally similar ester, highlighting the typical ranges and effects.

| Parameter | Optimal Range/Value | Impact on Yield |

|---|---|---|

| Alcohol:Acid Molar Ratio | 1.5:1 | Maximizes equilibrium shift towards the product. researchgate.net |

| Substrate Concentration (Acid) | 0.5 M | Balances reaction rate with potential substrate inhibition. researchgate.net |

| Enzyme Concentration | 10 g/L | Provides sufficient catalytic activity for high conversion. researchgate.net |

| Temperature | 50°C | Optimizes enzyme activity and reaction kinetics. researchgate.net |

| Solvent | n-hexane | Provides a suitable non-polar environment for the reaction. researchgate.net |

Mechanistic Aspects of Enzymatic Esterification (e.g., Ping-Pong Bi-Bi Mechanism)

The kinetics of lipase-catalyzed esterification reactions are often described by the Ping-Pong Bi-Bi mechanism. researchgate.netmdpi.com This two-substrate, two-product mechanism involves a series of steps where the enzyme alternates between its free form and an acylated intermediate. libretexts.org

The process begins with the binding of the first substrate, the carboxylic acid (isovaleric acid), to the active site of the lipase. This is followed by a nucleophilic attack from a serine residue in the enzyme's catalytic triad, leading to the formation of a covalent acyl-enzyme intermediate and the release of the first product, water. mdpi.com The second substrate, the alcohol (propanol), then binds to the acylated enzyme. The alcohol's hydroxyl group attacks the acyl-enzyme complex, resulting in the formation of the ester (this compound) and the regeneration of the free enzyme, ready to start another catalytic cycle. numberanalytics.com This sequential binding of substrates and release of products is a defining characteristic of the Ping-Pong Bi-Bi mechanism. numberanalytics.com

Biocatalyst Reusability and Stability

Studies on immobilized lipases have demonstrated their ability to be recycled and reused multiple times without a significant loss of activity. For instance, in the synthesis of related esters, immobilized lipases have been successfully reused for several cycles, maintaining high conversion rates. nih.gov The stability of the immobilized enzyme is influenced by the support material and the immobilization method. Covalent attachment generally provides a more robust and stable biocatalyst compared to physical adsorption. academie-sciences.fr Factors such as temperature and the presence of organic solvents can also impact the long-term stability of the enzyme. nih.gov Research has shown that immobilized lipases can exhibit enhanced stability at elevated temperatures and in the presence of organic solvents compared to their free counterparts. nih.gov

Table 2: Reusability of Immobilized Lipase in Esterification This table illustrates the reusability of a biosilicified lipase in the synthesis of alkyl valerates, demonstrating the potential for multiple reaction cycles.

| Reuse Cycle | Conversion (%) | Specific Activity (U/g biocatalyst) |

|---|---|---|

| R1 | 90 | 616 |

| R2 | 85 | 580 |

| R3 | 78 | 530 |

| R4 | 70 | 430 |

Data adapted from a study on biosilicified lipase for valeric acid esterification, indicating a moderate to good reusability. nih.gov

Green Chemistry Approaches in this compound Production

The principles of green chemistry are increasingly influencing the synthesis of chemicals, including this compound. These approaches aim to reduce or eliminate the use and generation of hazardous substances.

One such approach is the use of solid acid catalysts, like sulfonated heteropolyacid salts, which can replace corrosive liquid acids such as sulfuric acid. These catalysts are highly acidic, efficient, and can be easily separated from the reaction mixture and reused, minimizing waste. For example, a sulfonated heteropolyacid salt catalyst has been shown to achieve a 97.5% yield of isoamyl isovalerate (a similar ester) and can be recycled up to six times with over 95% yield.

Enzymatic synthesis, as detailed in the previous sections, is another cornerstone of green chemistry in ester production. mdpi.com By operating under mild conditions and offering high selectivity, biocatalysis reduces energy consumption and the formation of by-products. mdpi.com The use of solvent-free systems in enzymatic reactions further enhances their green credentials by eliminating the need for potentially harmful organic solvents. mdpi.com

Furthermore, the development of continuous-flow reactor systems for enzymatic synthesis represents an advancement in process intensification. academie-sciences.fr Packed-bed reactors with immobilized enzymes allow for continuous production, higher efficiency, and better control over reaction conditions, contributing to a more sustainable and economical manufacturing process. academie-sciences.fr

Reaction Mechanism Analysis

An in-depth analysis of the reaction mechanisms involving this compound reveals its reactivity under various chemical environments. The ester functional group is the primary site of reaction, susceptible to hydrolysis, oxidation, and reduction.

Hydrolysis Pathways of this compound in Various Media

This compound undergoes hydrolysis, breaking down into its constituent alcohol (propanol) and carboxylic acid (isovaleric acid), through several distinct pathways depending on the medium. This reaction is fundamental to its metabolism in biological systems. inchem.org

Acid-Catalyzed Hydrolysis : In an acidic medium, the hydrolysis of this compound is believed to proceed via a bimolecular acyl-oxygen fission mechanism, designated as AAC2. rsc.org This pathway involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. rsc.org The reaction is an equilibrium process, and for simple esters like propyl acetate (B1210297), the rate profile in increasing concentrations of sulfuric acid shows a maximum followed by a minimum, reflecting the dual role of water as both a reactant and a component of the solvent medium. rsc.org

Base-Catalyzed Hydrolysis (Saponification) : Under basic conditions, hydrolysis occurs through a bimolecular nucleophilic acyl substitution (BAC2) mechanism. A strong nucleophile, typically a hydroxide (B78521) ion (OH⁻), directly attacks the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield propanol and an isovalerate anion. This process is effectively irreversible because the resulting carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol.

Enzymatic Hydrolysis : In biological contexts, the hydrolysis of this compound is efficiently catalyzed by esterase enzymes. inchem.orgeuropa.eu This biotransformation is the principal metabolic pathway for the compound, occurring in the intestinal tract, blood, and liver, releasing isovaleric acid and propanol. inchem.org Studies on similar flavor esters have shown that different esterase isoenzymes can exhibit varying affinities and selectivities for substrates. soton.ac.uk The rate of enzymatic hydrolysis is influenced by factors such as the steric hindrance around the ester group. soton.ac.uk While specific kinetic data for this compound is limited, studies on analogous esters like ethyl isovalerate indicate rapid hydrolysis by preparations from the rat small intestine and liver. inchem.org

| Hydrolysis Pathway | Medium/Catalyst | Mechanism | Primary Products |

|---|---|---|---|

| Acid-Catalyzed | Aqueous Acid (e.g., H₂SO₄) | AAC2 (Bimolecular Acyl-Oxygen Fission) | Propanol, Isovaleric Acid |

| Base-Catalyzed | Aqueous Base (e.g., NaOH) | BAC2 (Bimolecular Nucleophilic Acyl Substitution) | Propanol, Isovalerate Salt |

| Enzymatic | Biological Systems (Esterases) | Enzyme-Substrate Complex Formation | Propanol, Isovaleric Acid |

Oxidative Transformations and Degradation Pathways

This compound can be chemically or metabolically degraded through oxidative processes.

Chemical Oxidation : Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), can oxidize this compound. The reaction conditions determine the extent of oxidation, which can lead to the cleavage of the molecule and the formation of various smaller carboxylic acids and other oxidation products.

Metabolic Degradation : The primary degradation pathway in biological systems follows its initial hydrolysis. europa.eu The resulting products, propanol and isovaleric acid, enter established metabolic pathways:

Propanol Metabolism : Propanol is oxidized by the enzyme alcohol dehydrogenase (ADH) to its corresponding aldehyde, propanal. Subsequently, aldehyde dehydrogenase (ALDH) further oxidizes propanal to propanoic acid. europa.eu

Isovaleric Acid Metabolism : Isovaleric acid is a naturally occurring compound in the metabolism of the amino acid leucine (B10760876). nih.gov In anaerobic environments, such as in certain bioreactors or sediments, isovalerate can be catabolized by syntrophic bacteria into byproducts like acetate, hydrogen (H₂), and formate. nih.gov These are then utilized by methanogenic archaea. nih.gov Degradation under sulfate-reducing conditions has also been reported. nih.gov

| Pathway | Reactant | Conditions/Enzymes | Major Degradation Products |

|---|---|---|---|

| Chemical Oxidation | This compound | Strong Oxidizing Agents (e.g., KMnO₄) | Various carboxylic acids and alcohols |

| Metabolic Degradation (Post-Hydrolysis) | Propanol | Alcohol Dehydrogenase (ADH), Aldehyde Dehydrogenase (ALDH) | Propanal, Propanoic Acid |

| Isovaleric Acid | Anaerobic Bacteria | Acetate, H₂, Formate |

Reduction Reactions of the Ester Moiety

The ester group of this compound can be chemically reduced. This transformation typically targets the carbonyl group. Using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an appropriate solvent, the ester is converted into two primary alcohols. The reaction cleaves the acyl-oxygen bond, reducing the acyl portion to a primary alcohol and releasing the original alcohol moiety. For this compound, this reaction yields 3-methyl-1-butanol and 1-propanol.

Comparative Analysis of Synthetic Efficiencies and Selectivities

Several synthetic methodologies exist for the production of this compound, each with distinct advantages regarding efficiency, selectivity, and environmental impact. A comparative analysis highlights the trade-offs between traditional and modern catalytic approaches.

Fischer-Speier Esterification : This is the most established and cost-effective method, involving the direct reaction of isovaleric acid with propanol in the presence of a homogeneous mineral acid catalyst, most commonly sulfuric acid (H₂SO₄). While it can achieve high yields (90–94%), it requires relatively high temperatures (110–120°C) and long reaction times (4–6 hours). Major drawbacks include the corrosive nature of the catalyst, the formation of sulfated byproducts, and the difficulty of catalyst recovery and reuse.

Oxidative Esterification : A more recent approach bypasses the need for pre-formed isovaleric acid by directly coupling isovaleraldehyde with propanol. This process uses an oxidant, such as hydrogen peroxide (H₂O₂), and a bifunctional catalyst. The reaction proceeds under milder conditions (e.g., 60°C) and in a shorter timeframe (3 hours) than Fischer esterification. While yields are typically lower (85–88%), this method offers improved catalyst reusability and reduces the safety risks associated with concentrated acids.

Heteropolyacid (HPA) Catalysis : This method represents a significant advancement in green chemistry for ester synthesis. Using a heteropolyacid catalyst, often supported or functionalized to create a system like an ionic liquid, allows for extremely high efficiency and selectivity. scielo.br Research on the synthesis of a similar ester, isoamyl isovalerate, demonstrated yields of up to 97.5% under optimized conditions. scielo.br For this compound, HPA catalysis offers high yields (97.5%) at moderate temperatures (80–90°C) with short reaction times (2 hours). A key advantage is the exceptional reusability of the catalyst, which can be used for multiple cycles with minimal loss in activity, leading to a very low environmental factor (E-factor).

| Metric | Fischer Esterification | Oxidative Esterification | Heteropolyacid Catalysis |

|---|---|---|---|

| Yield | 90–94% | 85–88% | 97.5% |

| Temperature | 110–120°C | 60°C | 80–90°C |

| Reaction Time | 4–6 hours | 3 hours | 2 hours |

| Catalyst Reusability | None (homogeneous) | 3–4 cycles | ~6 cycles |

| Byproducts | Sulfated byproducts | Minimal | None detected |

Advanced Analytical Characterization and Detection Techniques

Chromatographic Separation Methodologies

Chromatography is a fundamental technique for separating propyl isovalerate from complex mixtures. The choice between gas and liquid chromatography depends on the sample matrix and the analytical objectives.

Gas chromatography is the premier technique for analyzing volatile compounds like this compound. Its high resolution and sensitivity make it ideal for profiling the aromatic composition of various samples.

The selection of the GC column is a critical parameter for the successful separation of esters. For compounds like this compound, polar columns are often preferred. The stationary phase of these columns interacts more strongly with the polar ester functional group, leading to better separation from less polar matrix components. A commonly used polar column for this purpose is the DB-WAX, which demonstrates a high affinity for esters. Optimization of the temperature program and carrier gas flow rate is also essential to achieve sharp peaks and baseline separation from other volatile compounds.

Headspace gas chromatography (HS-GC) is a powerful technique for the analysis of volatile and semi-volatile compounds in solid or liquid samples. In this method, the sample is sealed in a vial and heated, allowing the volatile compounds, including this compound, to partition into the gas phase (headspace) above the sample. A portion of this headspace is then injected into the GC system. This technique is particularly advantageous as it minimizes matrix effects and protects the GC inlet and column from non-volatile residues. Headspace solid-phase microextraction (HS-SPME) is an evolution of this technique that uses a coated fiber to adsorb and concentrate the volatile analytes from the headspace before injection, further enhancing sensitivity. For instance, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber has been successfully used for the analysis of volatile compounds in jackfruit, including this compound. researchgate.net

While GC is the primary tool for this compound itself, High-Performance Liquid Chromatography (HPLC) is valuable for the analysis of related, less volatile, or thermally labile compounds. Reverse-phase HPLC (RP-HPLC) is a common mode used for these separations. In one method for analyzing 3-(methylthio)this compound, a related compound, a Newcrom R1 column was utilized. sielc.com This column is a special reverse-phase column with low silanol (B1196071) activity. sielc.com The mobile phase for such separations often consists of a mixture of acetonitrile, water, and an acid like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com Chiral HPLC has also been employed to separate enantiomers of related compounds, such as 2,3-dihydroxythis compound, using a CHIRALPAK® IC column. researchgate.net

Table 1: Chromatographic Methods for this compound and Related Compounds

| Technique | Analyte(s) | Column | Key Findings |

| HS-SPME-GC-TOFMS | This compound and other volatiles | DVB/CAR/PDMS fiber | Identified this compound as a key volatile compound in jackfruit cultivars. researchgate.net |

| RP-HPLC | 3-(Methylthio)this compound | Newcrom R1 | Successful separation using an acetonitrile, water, and phosphoric acid mobile phase. sielc.com |

| Chiral HPLC-GC | (R)- and (S)-2,3-dihydroxythis compound | CHIRALPAK® IC | Baseline separation of the enantiomers was achieved. researchgate.net |

Gas Chromatography (GC) Applications

Column Selection and Optimization for Ester Separation

Spectrometric Identification and Quantification

Spectrometric techniques, particularly when coupled with chromatographic separation, provide definitive identification and accurate quantification of this compound.

The coupling of gas chromatography with mass spectrometry (GC-MS) is the gold standard for the analysis of volatile compounds. As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for unambiguous identification. Electron ionization (EI) is a common ionization technique used for this purpose. The mass spectrum of this compound shows characteristic fragment ions that are used for its identification and quantification. For enhanced separation of complex samples, comprehensive two-dimensional gas chromatography (GC×GC) coupled with a high-resolution mass spectrometer like a quadrupole time-of-flight (Q-TOF) system can be employed. gcms.cz This powerful technique provides a significant increase in peak capacity and resolving power. gcms.cz

Table 2: Mass Spectrometry Data for this compound

| Ionization Mode | Key Fragment Ions (m/z) |

| Electron Ionization (EI) | 85, 57, 103, 43, 41 |

Mass Spectrometry (MS) Coupling Techniques

GC-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of this compound. nih.govmdpi.comnist.gov In this method, the sample is first vaporized and separated based on its boiling point and polarity in the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the definitive identification of this compound. nih.govnist.gov For instance, the mass spectrum of this compound typically shows characteristic peaks at m/z values of 85, 57, 103, 43, and 41. nih.gov

GC-MS is not only used for qualitative identification but also for quantitative analysis, determining the concentration of this compound in a sample. mdpi.com This is often achieved by comparing the peak area of this compound to that of an internal standard. mdpi.com The technique has been successfully applied to quantify this compound in various food products, such as durian pulp. mdpi.com For optimal separation of esters like this compound, polar capillary columns, such as those with a DB-WAX stationary phase, are often recommended.

Table 1: GC-MS Data for this compound

| Spectra ID | Instrument Type | Ionization Mode | Top 5 Peaks (m/z) |

| 28372 | EI-B | positive | 85.0, 57.0, 103.0, 43.0, 41.0 |

This table is interactive. Click on the headers to sort.

GC-Time-of-Flight Mass Spectrometry (GC-TOFMS) for Rapid Profiling

For rapid analysis of complex volatile profiles containing this compound, Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOFMS) is a powerful tool. researchgate.net GC-TOFMS offers high-speed data acquisition, allowing for the analysis of a large number of compounds in a short amount of time. researchgate.net This is particularly advantageous in fields like metabolomics and food science, where comprehensive profiling of volatile compounds is crucial. researchgate.netmdpi.com

In a study on jackfruit cultivars, GC-TOFMS was used to identify and quantify 37 volatile compounds, including this compound. researchgate.net The rapid spectral acquisition rate of GC-TOFMS enabled the identification of compounds with very narrow chromatographic peaks. researchgate.net The total analysis time for the volatile profile of jackfruit using this method was approximately 18 minutes. researchgate.net

Ion Mobility Spectrometry (IMS) Integration

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) in Complex Sample Analysis

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) has emerged as a valuable technique for the detection of trace amounts of volatile compounds like this compound in complex biological samples. diva-portal.orgresearchgate.netrsc.org This technique combines the separation capabilities of GC with the high sensitivity of IMS. rsc.orgnih.gov In GC-IMS, compounds are first separated by the GC column and then enter the IMS drift tube, where they are ionized and separated based on their drift time. rsc.org

A notable application of GC-IMS is in the analysis of volatile organic compounds (VOCs) in bile for the potential diagnosis of diseases. In one study, GC-IMS was used to detect 19 VOCs in bile samples, leading to the identification of this compound as one of three new VOCs found in bile. diva-portal.orgnih.gov This study highlighted that this compound was one of the up-regulated VOCs in patients with perihilar cholangiocarcinoma (PHCCA) compared to those with benign biliary diseases. diva-portal.orgnih.gov The non-destructive nature of GC-IMS allows for direct analysis of samples without the need for pre-concentration steps that can alter the sample's composition. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. chemicalbook.com ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. nih.gov This information allows chemists to piece together the exact structure of the compound.

Beyond structural confirmation, NMR is also a powerful technique for assessing the purity of a sample. science.gov Quantitative NMR (qNMR) can be used to determine the exact concentration of this compound in a solution by comparing the integral of its signals to that of a certified reference standard. science.gov This method is highly accurate and does not require a calibration curve for each analyte.

Sample Preparation and Enrichment Strategies

The analysis of trace volatile compounds like this compound often requires a pre-concentration step to increase their concentration to a level detectable by analytical instruments.

Solid-Phase Microextraction (SPME) for Volatile Compound Enrichment

Solid-Phase Microextraction (SPME) is a simple, solvent-free, and efficient sample preparation technique widely used for the enrichment of volatile and semi-volatile compounds from various matrices. mdpi.comresearchgate.net In SPME, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the sample or its headspace. mdpi.com The volatile compounds, including this compound, partition from the sample matrix onto the fiber coating. The fiber is then transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed for analysis. mdpi.com

SPME has been successfully coupled with GC-MS and GC-TOFMS for the analysis of this compound in various food and biological samples. researchgate.netnih.govcftri.res.in For instance, headspace SPME (HS-SPME) was used to extract volatile compounds from jackfruit, where this compound was identified as a key flavor component. researchgate.netupm.edu.my The choice of fiber coating is crucial for efficient extraction; a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often used for broad-range analysis of volatile compounds. researchgate.netresearchgate.net The efficiency of SPME is influenced by factors such as extraction time, temperature, and agitation. researchgate.net

Headspace Solid-Phase Microextraction (HS-SPME) Optimization

Headspace Solid-Phase Microextraction (HS-SPME) is a widely used, solvent-free technique for the extraction and pre-concentration of volatile and semi-volatile organic compounds from a sample's headspace prior to analysis, typically by gas chromatography (GC). mdpi.commdpi.com The efficiency of HS-SPME is contingent on several parameters that must be optimized to achieve maximum sensitivity and accuracy for the target analyte, such as this compound.

Key parameters that are typically optimized in an HS-SPME method include the type of fiber coating, extraction time and temperature, sample volume, and the addition of salt (salting-out effect). mdpi.comscielo.brnih.gov

Research Findings on HS-SPME Optimization:

A study on the volatile compounds in Litsea mollis Hemsl. immature fruit optimized HS-SPME conditions and found that a 50/30 μm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber was optimal. scielo.br Further optimization using response surface methodology determined the best extraction temperature to be 46°C, with an extraction time of 36 minutes and an equilibrium time of 20 minutes. scielo.br The addition of 2.0 g of sodium chloride was also found to enhance extraction. scielo.br

In the analysis of Greek grape marc spirits, HS-SPME optimization involved testing different fiber coatings, extraction temperatures, and times. acs.org A DVB/PDMS fiber was selected, and the optimal extraction conditions were found to be a temperature of 35°C for 15 minutes. acs.org This shorter extraction time proved more efficient for adsorbing volatile compounds compared to longer durations. acs.org

For the analysis of volatile compounds in Chinese liquor (Baijiu), a comprehensive optimization of HS-SPME coupled with two-dimensional gas chromatography time-of-flight mass spectrometry (GC×GC-TOFMS) was conducted. nih.gov The optimal conditions were determined to be diluting an 8 mL sample to 5% alcohol content, adding 3.0 g of NaCl, and extracting for 45 minutes at 45°C using a DVB/CAR/PDMS fiber. nih.gov

The following table summarizes the optimized HS-SPME parameters from various studies for the analysis of volatile compounds, including esters like this compound.

Liquid-Liquid Extraction (LLE) for Ester Isolation

Liquid-Liquid Extraction (LLE) is a fundamental and widely used sample preparation technique for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. phenomenex.comnumberanalytics.com This method is effective for isolating analytes, like this compound, from complex sample matrices. phenomenex.com

The efficiency of LLE depends on several factors, including the choice of extraction solvent, the ratio of solvent volume to sample volume, pH of the aqueous phase, and the number of extraction steps. numberanalytics.complos.orgcelignis.com

Research Findings on LLE for Ester Isolation:

In a study on the analysis of ethyl carbamate (B1207046) in fortified wine, a miniaturized LLE (mLLE) method was optimized. uma.pt The optimal conditions were found to be 15 mL of wine sample extracted with 8 mL of ethyl acetate (B1210297). uma.pt

For the determination of phthalates in alcoholic beverages, an LLE method was optimized by comparing different extraction solvents. plos.org 1,1,2-trichlorotrifluoroethane (B165192) was selected as the optimal solvent. plos.org The study also showed that performing the extraction twice was sufficient to recover over 99.9% of the target analytes. plos.org

A study comparing different extraction methods for ethyl carbamate in maesil wine found that for LLE, the addition of 15% NaCl improved the yield by 15%, and using dichloromethane (B109758) as the extraction solvent resulted in a slightly higher yield compared to chloroform. nih.gov

The following table presents a summary of LLE conditions used for the isolation of esters and other compounds from various matrices.

Chemometric and Multivariate Data Analysis in this compound Profiling

Chemometrics involves the use of mathematical and statistical methods to analyze chemical data. nih.gov In the context of this compound profiling, chemometric and multivariate data analysis techniques, such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA), are powerful tools for interpreting complex datasets generated from analytical instruments like GC-MS. acs.orgnih.gov These methods can help in classifying samples based on their volatile profiles and identifying key compounds, including this compound, that differentiate them. acs.orgresearchgate.net

Research Findings on Chemometric Analysis:

A study on Greek grape marc spirits utilized PCA and PLS-DA to classify samples based on their geographical origin and protected designation of origin (PDO). acs.org The volatile profiles, which included this compound, were used as the input data for the chemometric models. acs.org The PLS-DA model, after data pretreatment, correctly classified products according to their region of origin with high accuracy. acs.org

In the analysis of volatile compounds in different rice varieties, PCA and PLS-DA were employed to differentiate the samples. researchgate.net These multivariate statistical models successfully classified the rice varieties based on their unique volatile fingerprints. researchgate.net

The analysis of volatile profiles of Fu brick teas from different manufacturing regions also utilized HS-SPME/GC-MS combined with chemometrics to discriminate and characterize the samples. nih.gov

The following table highlights key findings from studies that employed chemometric analysis for profiling volatile compounds.

Natural Occurrence and Biogenesis of Propyl Isovalerate

Biosynthetic Precursors and Enzymatic Pathways in Biological SystemsThe biosynthesis of propyl isovalerate in biological systems follows the general esterification pathway, which involves the reaction between an alcohol and an acidresearchgate.netbyo.comsourbeerblog.comfrontiersin.orgresearchgate.net. The direct precursors for this compound are propanol (B110389) (specifically n-propanol) and isovaleric acid (3-methylbutanoic acid)wikipedia.orgect-journal.kzwalshmedicalmedia.com.

The formation of esters is typically catalyzed by enzymes known as alcohol acyltransferases (AATs) or lipases researchgate.netscielo.brfrontiersin.orgresearchgate.netnih.gov. These enzymes facilitate the condensation of an alcohol with an acyl-CoA or a similar activated acyl donor researchgate.netnih.govresearchgate.netbiorxiv.org.

Fatty Acid Pathway: In plants, volatile esters often originate from the metabolic breakdown of fatty acids, such as linoleic acid and linolenic acid, through pathways like the lipoxygenase (LOX) and β-oxidation pathways nih.govfrontiersin.orgnih.govmdpi.com. These pathways yield intermediate compounds, including alcohols and acyl-CoA molecules, which are then used for ester synthesis. For example, fatty acids are oxidized to hydroperoxides, which are then cleaved to aldehydes. These aldehydes are reduced to alcohols (like propanol), and acyl-CoA molecules are formed. The enzyme alcohol acyltransferase (AAT) then catalyzes the esterification of the alcohol with the acyl-CoA to produce the ester nih.govfrontiersin.orgresearchgate.netfrontiersin.orgmdpi.com.

Amino Acid Pathway: Branched-chain esters, including those derived from isovaleric acid, can also be synthesized from the degradation of branched-chain amino acids, such as valine and leucine (B10760876) biorxiv.orgnih.govmaxapress.com. These amino acids are converted into α-keto acids, which can then be transformed into aldehydes and alcohols. Subsequently, these alcohols are esterified with acyl-CoA to form esters biorxiv.orgnih.govmaxapress.com. Isovaleric acid itself is an intermediate in the metabolism of branched-chain amino acids wikipedia.org.

Microbial Ester Synthesis: In yeast, ester production involves the conversion of fermentable sugars into acetyl-CoA and the formation of fusel alcohols. These compounds are then utilized by ester synthases or alcohol acyltransferases to produce esters researchgate.netescarpmentlabs.comnih.govresearchgate.net. For instance, acetate (B1210297) esters are formed from the condensation of alcohols with acetyl-CoA, while ethyl esters are formed from ethanol (B145695) and acyl-CoA escarpmentlabs.comnih.govresearchgate.net.

Comparative Biogenesis of Isovalerate EstersThe biogenesis of various isovalerate esters, such as ethyl isovalerate and this compound, follows similar fundamental enzymatic pathways but can differ in the specific alcohol precursor utilized and potentially in the expression levels or specificities of the involved enzymes, such as alcohol acyltransferases (AATs)nih.govresearchgate.netnih.govresearchgate.netnih.govpnas.org. The availability of specific alcohols (e.g., ethanol for ethyl isovalerate, propanol for this compound) and the activity of the corresponding AATs or esterases are critical determinants of which isovalerate ester is produced. For example, studies on strawberry and apricot fruit have highlighted the role of AATs in the synthesis of various esters, with different AAT genes potentially showing specificity towards different alcohol substratesfrontiersin.orgnih.govresearchgate.netnih.gov. In yeast, the production of different esters is also influenced by yeast strain genetics, fermentation temperature, and nutrient availability, which affect the precursor pools and enzyme activitiesresearchgate.netescarpmentlabs.comnih.govbyo.com.

Compound Name Table

| Compound Name | CAS Number |

|---|---|

| This compound | 557-00-6 |

| Isovaleric Acid | 503-74-2 |

| Propanol | 71-23-7 |

| Ethyl Isovalerate | 108-64-5 |

| Isobutyl Isovalerate | 6599-91-3 |

| Butyl Isovalerate | 108-79-2 |

| Isoamyl Isovalerate | 2050-17-5 |

| Acetyl-CoA | N/A |

| Acyl-CoA | N/A |

| Alcohol Acyltransferase (AAT) | N/A |

| Lipase (B570770) | N/A |

| Esterase | N/A |

| Lipoxygenase (LOX) | N/A |

| Hydroperoxide Lyase (HPL) | N/A |

| Alcohol Dehydrogenase (ADH) | N/A |

Theoretical and Computational Chemistry Studies

Quantum Mechanical (QM) Calculations

Quantum mechanical (QM) calculations, including Density Functional Theory (DFT) and Ab Initio methods, are fundamental for investigating the electronic structure, molecular properties, and reactivity of chemical compounds at an atomic level.

Density Functional Theory (DFT) Applications in Propyl Isovalerate Studies

Density Functional Theory (DFT) is a widely used computational method that offers a balance between accuracy and computational cost for studying molecular properties. For this compound and similar ester systems, DFT has been applied to calculate various parameters, including electronic structure, spectroscopic properties, and interaction modes.

Studies have utilized DFT, often employing functionals like B3LYP with basis sets such as 6-31G*, to optimize molecular geometries and calculate Nuclear Magnetic Resonance (NMR) parameters nih.govorientjchem.org. These calculations involve determining chemical shifts, isotropic magnetic shielding constants, and shielding tensor anisotropies, providing valuable data for spectral assignments and understanding electronic environments within the molecule nih.govorientjchem.org. For instance, research on compounds including this compound has used DFT to investigate the influence of different functional groups on NMR shielding nih.gov. Furthermore, DFT has been employed to explore interaction modes between esters and other molecules, such as organic acids, by calculating hydrogen bond strengths and potential ternary ring structures, which can influence the release behavior of aroma compounds europa.eu. DFT calculations have also been used to predict vibrational spectra (IR and Raman) by calculating fundamental vibrations and assigning them based on potential energy distribution (PED) researchgate.net.

Ab Initio Calculations for Molecular Properties and Reactivity

Ab initio methods, which derive solutions from fundamental quantum mechanical principles without empirical approximations (beyond the Born-Oppenheimer approximation), are also employed for high-accuracy calculations. While computationally more demanding than DFT, they are crucial for benchmarking and for systems where high precision is paramount.

Ab initio calculations, often in conjunction with DFT, are used to optimize molecular geometries and predict properties like bond lengths, bond angles, and conformational energies for ester compounds mdpi.comnih.gov. For example, methods like MP2 (Møller-Plesset perturbation theory of second order) are frequently used for benchmarking and predicting the lowest energy conformers of carbonyl compounds, including ethyl esters, which share structural similarities with this compound nih.govmdpi.comrsc.org. These calculations help in understanding the subtle differences in molecular structures that can influence physical and chemical properties. While direct studies on the reactivity of this compound using ab initio methods are less commonly cited in the provided results, the principles of ab initio calculations for determining molecular properties are well-established and applicable to understanding potential reaction pathways. Studies have also used ab initio calculations to refine parameters for molecular mechanics force fields, further aiding in the simulation of molecular behavior mdpi.comacs.org.

Molecular Dynamics (MD) Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules over time, providing insights into conformational changes, flexibility, and interactions in various environments. Conformational analysis, often a precursor or component of MD simulations, aims to identify the stable spatial arrangements of a molecule.

MD simulations have been used to assess the conformational stability of compounds within binding pockets, such as in studies related to odorant-binding proteins sci-hub.seacs.orgresearchgate.net. For ester systems, MD simulations can help elucidate how molecules interact with solvents or other chemical species, such as organic acids. These simulations can reveal details about hydrogen bonding and the formation of complex structures, influencing properties like solubility and volatility europa.eumdpi.com. While specific MD studies detailing the conformational landscape of this compound itself are not explicitly detailed in the provided snippets, the methodology is broadly applied to similar ester molecules to understand their dynamic behavior and interactions in condensed phases europa.eusci-hub.seacs.orgresearchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Ester Systems

Quantitative Structure-Activity Relationship (QSAR) modeling establishes correlations between the chemical structure of molecules and their biological or physicochemical activities. For ester systems, QSAR has been extensively applied to predict various properties, including toxicity, flavor perception, and environmental fate.

QSAR models have been developed to predict the aquatic toxicity of aliphatic esters, relating molecular descriptors (e.g., molecular weight, log P, topological indices) to toxicity endpoints like IGC50 nih.govresearchgate.netfarmaciajournal.comresearchgate.net. These models often utilize statistical methods like Multiple Linear Regression (MLR) combined with descriptor selection techniques such as Genetic Algorithms (GA) nih.govresearchgate.net. For flavor compounds, QSAR has been used to predict protein-flavor binding affinities and understand how molecular structure influences aroma release and perception in food matrices wur.nlresearchgate.netresearchgate.netsci-hub.se. For example, QSAR studies on esters have identified descriptors related to molecular compressibility, van der Waals volume, and surface area as significant predictors of toxicity researchgate.netfarmaciajournal.com. While specific QSAR models for this compound are not detailed, the principles applied to other esters are directly transferable, allowing for the prediction of its properties based on its structural features nih.govresearchgate.netfarmaciajournal.comresearchgate.net.

Computational Prediction of Spectroscopic Parameters (e.g., NMR, IR)

The accurate prediction of spectroscopic parameters is crucial for identifying and characterizing chemical compounds. Computational methods, particularly DFT, are widely used to predict NMR and IR spectra.

As mentioned earlier, DFT calculations, often using the GIAO (Gauge-Including Atomic Orbitals) method, are employed to predict NMR parameters such as chemical shifts (δ), isotropic shielding constants (σiso), and shielding tensor anisotropies (Δσ) for molecules like this compound nih.govorientjchem.org. These predicted values are essential for interpreting experimental NMR spectra and confirming molecular structures. For instance, studies have calculated NMR parameters for this compound and related compounds, showing that correlation methods improve shielding predictions nih.gov. Similarly, DFT calculations can predict IR frequencies by optimizing molecular geometries and calculating vibrational spectra, which can then be assigned based on potential energy distribution (PED) researchgate.netscience.gov. The prediction of these spectroscopic fingerprints aids significantly in the identification and validation of this compound in various chemical and biological contexts.

Interactions with Other Chemical Systems and Release Dynamics

Intermolecular Interactions and Complex Formation

Propyl isovalerate, like other esters, engages in various non-covalent intermolecular interactions that can affect its physical and chemical properties. These interactions include:

Van der Waals Forces: As a molecule with a hydrocarbon chain, this compound experiences London dispersion forces and dipole-dipole interactions. These forces are crucial in its interaction with other nonpolar molecules.

Hydrogen Bonding: Although this compound itself cannot donate a hydrogen bond, its ester carbonyl group can act as a hydrogen bond acceptor. This allows it to form complexes with hydrogen-bond-donating molecules, such as water, alcohols, and organic acids, which are commonly present in food and beverage systems. researchgate.netsci-hub.se

Hydrophobic Interactions: The propyl and isovalerate portions of the molecule are hydrophobic and tend to associate with other nonpolar molecules or regions within a complex matrix to minimize contact with water. sci-hub.se

Studies involving molecular modeling and simulations have provided insights into these interactions. For instance, research on the interaction of similar esters with odorant-binding proteins reveals the importance of both hydrophobic contacts and hydrogen bonds in the formation of stable complexes. sci-hub.se These interactions are fundamental to understanding how this compound is retained or released from a food matrix.

Influence of Matrix Components on Ester Volatility and Release

The volatility and release of this compound are significantly modulated by the components of the surrounding matrix, such as sugars, proteins, and organic acids. mdpi.comresearchgate.net These non-volatile components can alter the partitioning of the ester between the matrix and the headspace, thereby influencing its perceived aroma.

Effects of Organic Acids on Ester Release Mechanisms

Organic acids, commonly found in fruits and fermented beverages, play a pivotal role in the release of esters like this compound. researchgate.net Their presence can either enhance or suppress the volatility of the ester depending on the specific acid, its concentration, and the nature of the interactions.

The primary mechanisms by which organic acids influence ester release are through hydrogen bonding and hydrophobic interactions. mdpi.comnih.gov Organic acids can form hydrogen bonds with the carbonyl oxygen of this compound. researchgate.net This interaction can lead to the formation of a "ternary ring structure" involving the ester and the organic acid, which has been shown to retain the ester in the liquid phase, thereby reducing its volatility. researchgate.netmdpi.com

Conversely, at certain concentrations, organic acids can lead to a "salting-out" effect, where they increase the hydrophobicity of the aqueous solution, causing the ester to be driven into the headspace, thus increasing its release. mdpi.com The balance between these competing effects is delicate and depends on factors like the molecular structure of the ester and the acid. For instance, steric hindrance in branched esters like ethyl isovalerate can limit the extent of intermolecular interactions with citric acid. researchgate.netmdpi.com

A study investigating the release of various fruity esters in the presence of citric, malic, and lactic acids found that the interactions are highly specific. mdpi.com For example, while citric acid generally retained most esters, it had a lesser effect on ethyl isovalerate. researchgate.netmdpi.com

The modulation of this compound release by matrix components is governed by both thermodynamic and kinetic factors.

Thermodynamic Aspects: The partitioning of this compound between the matrix and the headspace is a key thermodynamic consideration. The partition coefficient (K) describes this equilibrium. A higher K value indicates a greater affinity of the compound for the matrix, leading to lower volatility. The presence of organic acids can alter the activity coefficient of the ester in the solution, thereby shifting this equilibrium. mdpi.com For instance, the formation of hydrogen-bonded complexes between the ester and an organic acid increases the ester's solubility in the aqueous phase, leading to a higher partition coefficient and reduced release. mdpi.com

Kinetic Aspects: From a kinetic perspective, the rate of diffusion of this compound through the matrix to the surface is a critical factor. The viscosity of the matrix, influenced by components like polyols and bulking agents, can affect this diffusion rate. researchgate.net While some studies have not found a direct correlation between low-viscosity solutions and flavor release, it is generally understood that a more viscous matrix can create a physical barrier, slowing down the mass transfer of volatile compounds. researchgate.net The interactions between the ester and matrix components can also influence the activation energy required for the ester to escape into the headspace.

Hydrogen Bonding and Hydrophobic Interactions

Co-volatilization and Synergistic Effects with Other Volatile Compounds

The aroma perception of a single compound like this compound is rarely an isolated event. It is often part of a complex mixture of volatile organic compounds (VOCs) that can interact with each other, leading to co-volatilization and synergistic or antagonistic sensory effects. tno.nlmdpi.com

Biochemical Transformations and Chemical Fates in Biological Systems

Ester Hydrolysis by Esterases and Lipases in Non-Human Biological Matrices

Esters, including propyl isovalerate, are susceptible to hydrolysis, a reaction catalyzed by a class of enzymes known as esterases and lipases. These enzymes are widely distributed across various biological systems, from microorganisms to animal tissues, where they play crucial roles in lipid metabolism and the breakdown of ester-containing compounds nih.gov. Lipases, in particular, are known for their ability to hydrolyze ester bonds, with their activity often influenced by the lipophilicity of the substrate, a characteristic that also applies to this compound nih.gov.

In non-human biological environments, such as soil or within microbial communities, esterases and lipases facilitate the cleavage of the ester linkage in this compound. This enzymatic action is a fundamental step in the biodegradation of esters, allowing for the release of their constituent alcohol and acid components inchem.org. For instance, studies on microbial fermentation processes have indicated that esters like this compound can be transformed or reduced, suggesting the action of microbial enzymes nih.govmdpi.com. The widespread presence of these hydrolytic enzymes in diverse biological matrices underscores their significance in the initial stages of this compound's metabolic fate inchem.orgmedcraveonline.com.

Table 1: Enzymes Involved in Ester Hydrolysis

| Enzyme Class | Specific Examples (General) | Role in Ester Hydrolysis |

| Esterases | Carboxylesterases | Catalyze the cleavage of ester bonds. |

| Lipases | Microbial lipases, pancreatic lipases, lipoprotein lipase (B570770) | Catalyze the hydrolysis of ester bonds, particularly in lipids, but also other esters. |

Metabolite Identification (e.g., Isovaleric Acid and Propanol)

The primary biochemical transformation of this compound in biological systems involves its hydrolysis into its constituent parts: isovaleric acid (3-methylbutanoic acid) and propanol (B110389) (1-propanol) . This cleavage of the ester bond is a common metabolic pathway for esters.

Table 2: this compound Hydrolysis Products

| Parent Compound | Hydrolysis Products |

| This compound | Isovaleric Acid, Propanol |

These resulting metabolites, isovaleric acid and propanol, can then enter further metabolic pathways within the biological system. For example, isovaleric acid is a branched-chain fatty acid that can be metabolized through pathways similar to those of leucine (B10760876) catabolism, ultimately yielding acetyl-CoA and acetoacetate (B1235776) inchem.orggeomar.de. Propanol, a short-chain alcohol, is typically oxidized to propionaldehyde (B47417) and then to propionic acid, which can enter the tricarboxylic acid cycle inchem.org. Evidence of these compounds being present in biological samples, such as in the rumen fluid of ruminants, further supports their role as metabolites acs.org. Studies involving dairy cows have also indicated the presence and metabolism of propanol and related compounds researchgate.netnih.gov.

General Chemical Transformations in Biological Systems (Excluding Human Metabolic Pathways)

Beyond simple hydrolysis, this compound and its degradation products can undergo broader chemical transformations mediated by microbial activity and enzymatic processes in non-human biological environments. Microbial communities, particularly in soil and aquatic systems, are capable of degrading a wide range of organic compounds, including esters researchgate.net.

In environments such as soil, microbial degradation can involve hydrolysis followed by further metabolic processing of the resulting isovaleric acid and propanol researchgate.net. For instance, the degradation of other esters containing an isovalerate moiety, such as fenvalerate (B1672596) by soil bacteria and fungi, results in the formation of isovaleric acid derivatives, illustrating the susceptibility of such structures to microbial breakdown researchgate.net.

Microbial fermentation processes can also lead to the transformation of esters like this compound. In some fermentation contexts, the presence of this compound has been linked to shorter fermentation times and lower temperatures, suggesting its involvement or breakdown during these processes mdpi.com. Microorganisms can metabolize alcohol compounds during fermentation, generating them through catabolic and anabolic pathways nih.gov. Furthermore, the isovalerate portion itself can be subject to more complex metabolic transformations, potentially through pathways analogous to the leucine/isovalerate pathway, which involves beta-oxidation and cleavage to yield intermediates like acetoacetyl-CoA inchem.orggeomar.de. These general transformations highlight the dynamic fate of this compound in diverse non-human biological and environmental settings.

Future Research Directions and Emerging Applications in Chemical Science

Development of Novel and Sustainable Synthetic Routes

The chemical industry is increasingly prioritizing green chemistry principles, aiming for processes that are environmentally benign, energy-efficient, and minimize waste. For esters like propyl isovalerate, future research will likely focus on developing and optimizing sustainable synthetic pathways.

Enzymatic Synthesis: Biocatalysis using enzymes, particularly lipases, is a highly promising avenue for ester production. These methods offer high selectivity, operate under mild conditions (lower temperatures and pressures), and reduce the generation of hazardous by-products compared to traditional chemical synthesis researchgate.netresearchgate.netmdpi.comrsc.orgrsc.org. Future work could explore novel immobilized enzymes or engineered biocatalysts for enhanced activity, stability, and reusability in continuous flow systems rsc.org.

Green Chemistry Approaches: Incorporating principles such as atom economy, use of renewable feedstocks, and benign solvents (e.g., ionic liquids or switchable solvent systems) will be crucial rsc.orgmdpi.com. Microwave-assisted synthesis mdpi.comresearchgate.net and the use of novel catalysts, such as bimetallic oxide clusters utilizing molecular oxygen as an oxidant labmanager.com, represent emerging strategies for more sustainable esterification processes.

Continuous Flow Synthesis: Transitioning from batch to continuous flow reactors for enzymatic ester synthesis can significantly improve efficiency, yield, and process control, enabling easier scale-up and integration into industrial processes rsc.org.

Table 8.1.1: Exemplary Yields from Enzymatic Ester Synthesis Studies

| Ester Type (General) | Catalyst/Method | Conditions | Yield/Conversion | Reference |

| Flavor Esters | Immobilized Lipase (B570770) (e.g., Novozym 435) | Organic solvent, continuous water removal | > 90% | researchgate.net |

| Flavor Esters | Acyltransferase from Mycobacterium smegmatis | Water-based medium | 80–97% | acs.org |

| Aromatic Esters | Candida antarctica lipase B | Isooctane, vinyl acetate (B1210297), 37°C | 17–90% | mdpi.com |

| Flavor Esters | Immobilized Candida antarctica lipase B | Ionic liquid ([C16tma][NTf2]), 50°C | Up to 100% | rsc.org |

| Furfuryl Alcohol Esters | Immobilized lipase from Aspergillus oryzae | Cyclohexane (B81311), 25°C, batch then continuous flow | 88.7–96.8% | rsc.org |

Advanced On-Site Analytical Detection Technologies

The demand for rapid, sensitive, and portable analytical methods for compounds like this compound is growing, particularly for quality control, environmental monitoring, and process optimization.

Sensor Development: Future research is focused on developing advanced sensor technologies that can perform on-site and real-time detection of volatile organic compounds (VOCs) aip.orgmdpi.com. This includes the use of novel nanomaterials (e.g., quantum dots wrc.org.za, metal-organic frameworks mdpi.com), electrochemical sensors, and optical/fluorescent sensors wrc.org.zaccspublishing.org.cnacs.org that offer improved sensitivity, selectivity, and faster response times compared to traditional laboratory-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) aip.orgacs.org.

Real-time Monitoring and AI Integration: Systems capable of continuous, real-time monitoring, including peak capture for intermittent events, are being advanced mdpi.comnih.govoup.com. The integration of Artificial Intelligence (AI) and Machine Learning (ML) into these systems can enhance data analysis, pattern recognition, and predictive capabilities, enabling more sophisticated environmental or process monitoring tandfonline.comperfumerflavorist.comtrilogyflavors.com.

Portability and Cost-Effectiveness: A key goal is the development of low-cost, portable devices that can be easily deployed in various settings, overcoming the limitations of bulky, expensive, and complex laboratory instrumentation aip.orgacs.org.

Table 8.2.1: Emerging Analytical Technologies for VOC Detection

| Technology Type | Key Features | Potential Application Area | Reference |

| Nanomaterial-based Sensors | High surface area, enhanced sensitivity, selectivity | Environmental monitoring, industrial process control | aip.orgwrc.org.za |

| Electrochemical Sensors | Low cost, portability, real-time detection | Air quality monitoring, food safety | aip.orgccspublishing.org.cn |

| Optical/Fluorescent Sensors | High sensitivity, specific analyte detection | Trace pollutant detection, chemical sensing | wrc.org.zaacs.org |

| Real-time Monitoring Systems | Continuous data acquisition, peak prediction, rapid response | Industrial emissions, indoor air quality, process safety | nih.govoup.com |

| AI/ML-enhanced Analysis | Pattern recognition, predictive modeling, automated data interpretation | Sensor data interpretation, quality control | tandfonline.comtrilogyflavors.com |

Elucidation of Molecular Mechanisms of Ester Interactions in Complex Systems